![molecular formula C22H17Cl2N3O B1677357 MMRi64](/img/structure/B1677357.png)
MMRi64
Overview
Description
MMRi64 is a specific inhibitor of the Mdm2-MdmX E3 ligase activity. It is known for its ability to induce the accumulation of the p53 protein and promote apoptosis in leukemia and lymphoma cells by disrupting the interactions between Mdm2 and MdmX . This compound is widely used in cancer research due to its potent effects on the p53 pathway .
Preparation Methods
The synthetic routes and reaction conditions for MMRi64 involve targeting the RING domains of the Mdm2-MdmX E3 complex. The preparation method typically includes high-throughput screening of a chemical library using a fluorescence resonance energy transfer-based E3 activity assay . The compound is then synthesized and characterized using various analytical techniques such as HPLC and NMR .
Chemical Reactions Analysis
MMRi64 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Findings from Research
- Selective Induction of Apoptosis : MMRi64 has been shown to selectively induce apoptosis in leukemia/lymphoma cells by activating the apoptotic arm of the p53 pathway while minimizing the induction of growth-arresting genes .
- Comparison with Nutlin3a : Unlike Nutlin3a, which primarily induces growth arrest through p21, this compound effectively activates pro-apoptotic pathways without significant growth inhibition .
- Concentration-Dependent Effects : Research indicates that this compound's effects on MdmX and Mdm2 expression are both time- and concentration-dependent, highlighting its potential for tailored therapeutic applications .
Targeted Cancer Treatment
This compound represents a novel approach to cancer treatment by specifically targeting protein-protein interactions that regulate p53 activity. This specificity could lead to reduced side effects compared to traditional chemotherapies.
Combination Therapies
The unique mechanism of this compound allows it to be combined with other therapeutic agents, enhancing overall efficacy. Studies suggest that combining this compound with other inhibitors can lead to synergistic effects in inducing apoptosis .
Broader Cancer Applications
While initial studies focus on leukemia and lymphoma, ongoing research aims to explore the effects of this compound on other cancer types, particularly those retaining wild-type p53 .
Case Study 1: Leukemia Treatment
In a study involving pre-B acute lymphoblastic leukemia cells (NALM6), this compound was shown to activate p53 effectively while downregulating both MdmX and Mdm2 levels. This suggests its potential utility in treating leukemias characterized by wild-type p53 .
Case Study 2: Lymphoma Cells
Research demonstrated that this compound induces significant apoptosis in lymphoma cells through both p53-dependent and independent pathways, indicating its effectiveness across various malignancies .
Data Table: Comparative Analysis of Inhibitors
Feature | This compound | Nutlin3a |
---|---|---|
Mechanism | Disrupts Mdm2-MdmX interaction | Inhibits Mdm2-p53 interaction |
Induction of Apoptosis | Yes | Limited |
Induction of Growth Arrest | Minimal | Significant |
Target Cancer Types | Leukemia, Lymphoma | Various cancers |
Synergistic Potential | High | Moderate |
Mechanism of Action
MMRi64 exerts its effects by specifically inhibiting the E3 ligase activity of the Mdm2-MdmX complex. This inhibition leads to the accumulation of the p53 protein, which in turn induces apoptosis in leukemia and lymphoma cells. The compound disrupts the interactions between Mdm2 and MdmX, downregulating their levels and selectively inducing the apoptotic arm of the p53 pathway .
Comparison with Similar Compounds
MMRi64 is unique in its ability to selectively induce the apoptotic arm of the p53 pathway with minimal induction of growth-arresting genes. Similar compounds include:
MMRi6: Another inhibitor of the Mdm2-MdmX interaction, but with different specificity and potency.
This compound stands out due to its selective induction of apoptosis, making it a valuable tool for cancer research and potential therapeutic applications .
Biological Activity
MMRi64 is a small molecule identified as a potent inhibitor of the Mdm2-MdmX E3 ligase complex, which plays a crucial role in regulating the tumor suppressor protein p53. This compound has garnered attention for its unique mechanism of action and its potential therapeutic applications in cancer treatment, particularly in leukemia and lymphoma.
This compound disrupts the interaction between Mdm2 and MdmX, leading to an increase in p53 levels without inducing Mdm2 or p21 expression. This is significant because it selectively activates the apoptotic pathway mediated by p53, primarily through the upregulation of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) while minimizing growth arrest signals typically associated with p21 induction .
Key Findings:
- E3 Ligase Inhibition : this compound inhibits the E3 ligase activity of the Mdm2-MdmX complex, which is essential for p53 degradation. This inhibition results in increased stability and activity of p53 .
- Selective Apoptosis Induction : In various leukemia cell lines, including those with wild-type p53, this compound has been shown to preferentially induce apoptosis over cell cycle arrest, distinguishing it from other inhibitors like Nutlin3a .
- Concentration-Dependent Effects : The downregulation of MdmX and Mdm2 by this compound occurs in a time- and concentration-dependent manner, indicating a robust response that may be exploited for therapeutic purposes .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to Nutlin3a, another well-known Mdm2 inhibitor:
Feature | This compound | Nutlin3a |
---|---|---|
Target | Mdm2-MdmX E3 ligase complex | Mdm2 |
Mechanism | Disrupts Mdm2-MdmX interaction | Inhibits Mdm2-p53 interaction |
Effect on p53 | Activates p53 without inducing Mdm2 or p21 | Induces both p21 and Mdm2 |
Apoptosis Induction | Strongly induces PUMA | Moderate induction |
Cell Type Specificity | Effective in leukemia/lymphoma cells with wild-type p53 | Broader application |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Leukemia Models : In experiments involving NALM6 cells (pre-B acute lymphoblastic leukemia), treatment with this compound resulted in significant apoptosis and downregulation of both MdmX and Mdm2. This was contrasted with Nutlin3a, which increased Mdm2 levels .
- Synergistic Effects : When combined with Nutlin3a, this compound showed a synergistic effect on apoptosis induction, highlighting its potential for combination therapies .
- Broad Applicability : Research indicates that the mechanisms employed by this compound could extend beyond leukemia to other cancers where the p53 pathway is compromised due to aberrant regulation by the Mdm2-MdmX complex .
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
7-[(2,3-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27) |
InChI Key |
HQICAVDTVBACIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMRi64 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.